AHR antagonist 5 free base
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Overview
Description
AHR antagonist 5 free base is a selective and orally active inhibitor of the aryl hydrocarbon receptor (AHR). This compound effectively blocks AHR from translocating from the cytoplasm to the nucleus, making it highly selective for AHR over other receptors, transporters, and kinases .
Preparation Methods
The preparation of AHR antagonist 5 free base involves synthetic routes that include the use of various reagents and solvents. One common method involves dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol 300 (PEG300) and Tween 80 before adding distilled water . This method ensures the compound is in a suitable form for research applications. Industrial production methods typically involve large-scale synthesis using similar reagents and conditions, ensuring high purity and consistency.
Chemical Reactions Analysis
AHR antagonist 5 free base undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AHR antagonist 5 free base has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the aryl hydrocarbon receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of AHR, including its role in cell signaling and gene expression.
Industry: Used in the development of new drugs and therapeutic agents targeting AHR.
Mechanism of Action
The mechanism of action of AHR antagonist 5 free base involves blocking the translocation of AHR from the cytoplasm to the nucleus. This inhibition prevents AHR from binding to DNA and regulating the expression of target genes. The molecular targets include various signaling pathways and transcription factors involved in immune response and cell proliferation .
Comparison with Similar Compounds
AHR antagonist 5 free base is unique in its high selectivity for AHR over other receptors and kinases. Similar compounds include:
CH-223191: Another AHR antagonist with similar inhibitory effects.
Brevifolincarboxylic acid: A natural product that inhibits AHR but with different potency and selectivity.
Tapinarof: A topical treatment for psoriasis that also targets AHR.
These compounds share some similarities in their mechanism of action but differ in their chemical structure, potency, and specific applications.
Properties
Molecular Formula |
C25H24FN7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1 |
InChI Key |
QPFPBVPZIIDXGT-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |
Origin of Product |
United States |
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